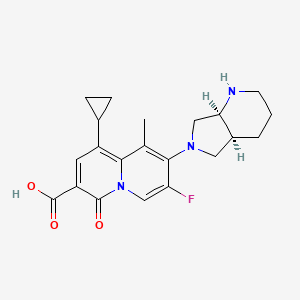

ABT-255 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

186293-38-9 |

|---|---|

Molecular Formula |

C21H24FN3O3 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |

InChI |

InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m0/s1 |

InChI Key |

LPFFKRSIFTURFF-SUMWQHHRSA-N |

Isomeric SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@@H]5CCCN[C@@H]5C4 |

Canonical SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4 |

Synonyms |

ABT 255 ABT-255 |

Origin of Product |

United States |

Foundational & Exploratory

ABT-255 Free Base: A Technical Overview of a Novel 2-Pyridone Antimicrobial Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: ABT-255 is a novel, synthetic antibacterial agent belonging to the 2-pyridone class of compounds. It has demonstrated significant potency against a range of bacteria, most notably against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Structurally similar to fluoroquinolones, ABT-255 represents a promising development in the search for new antimicrobials to combat challenging infectious diseases.[2] This document provides a comprehensive technical overview of ABT-255 free base, summarizing its chemical properties, mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Physicochemical Properties

ABT-255 is an organic compound with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₂₁H₂₄FN₃O₃ |

| Molecular Weight | 385.43 g/mol |

Mechanism of Action

While the precise mechanism of action for ABT-255 has not been definitively elucidated in the available literature, its structural similarity to the fluoroquinolone class of antibiotics strongly suggests that it functions as a bacterial topoisomerase inhibitor.[2][4] The proposed mechanism centers on the inhibition of DNA gyrase, an essential enzyme in Mycobacterium tuberculosis that controls DNA topology and is crucial for DNA replication and transcription.[1][5]

Fluoroquinolones exert their bactericidal effect by stabilizing the complex between DNA gyrase and DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[6][7] It is hypothesized that ABT-255 shares this mechanism, binding to the gyrase-DNA complex and inhibiting the re-ligation of cleaved DNA. This action effectively blocks DNA replication and leads to bacterial cell death.

Putative mechanism of action of ABT-255.

Preclinical Efficacy

ABT-255 has demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including strains resistant to other antitubercular drugs.

In Vitro Activity

The minimum inhibitory concentration (MIC) of ABT-255 has been determined against various strains of M. tuberculosis using the Alamar blue reduction technique.

| M. tuberculosis Strain | MIC (μg/mL) |

| Drug-Susceptible Strains | 0.016 - 0.031 |

| Rifampin-Resistant Isolates | 0.031 |

| Ethambutol-Resistant Isolates | 0.031 |

Data sourced from Oleksijew, A. et al. (1998).[1]

In Vivo Efficacy

The efficacy of ABT-255 has been evaluated in a murine model of pulmonary tuberculosis. Oral administration of ABT-255 resulted in a significant reduction in the bacterial load in the lungs.

| M. tuberculosis Strain | Treatment | Log₁₀ Reduction in Lung CFU |

| Drug-Susceptible | 25 mg/kg/day for 4 weeks | 2 - 5 |

| Rifampin-Resistant | 25 mg/kg/day for 4 weeks | 2 - 3 |

Data sourced from Oleksijew, A. et al. (1998).[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Alamar Blue Assay

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.[8]

-

Inoculum Preparation: M. tuberculosis strains are grown on solid media. A bacterial suspension is prepared and adjusted to a McFarland turbidity standard, followed by dilution to achieve the final desired inoculum concentration.

-

Drug Dilution: A serial two-fold dilution of ABT-255 is prepared in a 96-well microplate containing appropriate growth medium (e.g., 7H9 broth).

-

Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Drug-free and inoculum-free wells are included as positive and negative controls, respectively.

-

Incubation: The microplate is sealed and incubated at 37°C for a period of 5-7 days.

-

Alamar Blue Addition: After the initial incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to a drug-free control well. The plate is reincubated for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. If the control well turns pink, the Alamar Blue reagent is added to all wells. The MIC is determined as the lowest concentration of ABT-255 that prevents the color change (i.e., remains blue).

Murine Model of Pulmonary Tuberculosis

This protocol outlines the general procedure for evaluating the in vivo efficacy of ABT-255 in a mouse model of tuberculosis.[9][10]

-

Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6 strains) are commonly used.

-

Infection: Mice are infected with an aerosol suspension of M. tuberculosis to establish a pulmonary infection.

-

Treatment Initiation: Treatment with ABT-255 or a vehicle control commences at a specified time post-infection. The drug is typically administered orally once daily.

-

Monitoring: The health of the animals is monitored throughout the study.

-

Endpoint and Bacterial Load Determination: After the treatment period (e.g., 4 weeks), mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar medium (e.g., 7H10 agar).

-

Data Analysis: After incubation, colony-forming units (CFU) are counted, and the bacterial load in the lungs is calculated. The log₁₀ reduction in CFU in the treated group is compared to the vehicle control group to determine the efficacy of ABT-255.

Workflow for in vivo efficacy testing of ABT-255.

Conclusion

This compound is a promising 2-pyridone antimicrobial agent with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Its putative mechanism of action as a DNA gyrase inhibitor places it in a well-established and effective class of antibacterials. The preclinical data, demonstrating both in vitro and in vivo efficacy, warrant further investigation of ABT-255 as a potential candidate for the treatment of tuberculosis. The experimental protocols detailed herein provide a framework for the continued evaluation of this and other novel antimicrobial compounds.

References

- 1. Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Comparative pathology of experimental pulmonary tuberculosis in animal models [frontiersin.org]

The Discovery and Synthesis of ABT-255: A Technical Overview of a Novel 2-Pyridone Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel, potent antimicrobial agent belonging to the 2-pyridone class of compounds. Developed as an analog of ABT-719, ABT-255 has demonstrated significant efficacy, particularly against Mycobacterium tuberculosis, including drug-resistant strains.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available biological data for ABT-255, aimed at researchers and professionals in the field of drug development. The 2-pyridones represent a distinct class of antibacterial agents that act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3]

Core Compound Data: ABT-255 Free Base

| Property | Value | Source |

| IUPAC Name | 8-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid | Inferred from related compounds |

| Molecular Formula | C21H23FN4O3 | Inferred from related compounds |

| Molecular Weight | 402.43 g/mol | Inferred from related compounds |

| CAS Number | Not available for free base | N/A |

Synthesis and Discovery

The synthesis of 2-pyridone antibacterial agents like ABT-255 and its predecessor, ABT-719, involves multi-step synthetic routes. While a detailed, step-by-step protocol for this compound is not publicly available, the general approach to constructing the quinolizine core and introducing the necessary substituents can be inferred from the literature on related compounds. The synthesis of chiral 6-methyl-6,7-dihydro-2H-benzo[a]quinolizin-2-one-3-carboxylic acids, for instance, has been achieved via an unambiguous route starting from optically active norephedrines.[4] The synthesis of quinoline derivatives, a related structural class, often employs methods like the Pfitzinger reaction, starting from isatin and a substituted acetophenone.[5]

A plausible synthetic strategy for ABT-255 would involve the construction of the core quinolizine ring system followed by the introduction of the C-3 carboxylic acid, the C-7 fluorine, the C-8 aminopyrrolidinyl side chain, and the C-9 methyl group.

General Experimental Workflow for Quinolizine Synthesis

Caption: Generalized workflow for the synthesis of ABT-255.

Mechanism of Action: DNA Gyrase Inhibition

ABT-255, like other members of the 2-pyridone and quinolone classes of antibacterials, exerts its therapeutic effect by inhibiting bacterial DNA gyrase.[2][6] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[6] The enzyme introduces negative supercoils into DNA, a process that is crucial for relieving the topological stress that arises during the unwinding of the DNA double helix.[6]

The inhibition of DNA gyrase by quinolone-like compounds typically involves the stabilization of the covalent complex formed between the gyrase enzyme and the cleaved DNA strands.[6] This prevents the re-ligation of the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[6]

Caption: Mechanism of action of ABT-255 via DNA gyrase inhibition.

Biological Activity

ABT-255 has demonstrated potent in vitro and in vivo activity against a range of bacterial pathogens, with particularly noteworthy efficacy against Mycobacterium tuberculosis.

In Vitro Activity of ABT-255

| Organism | Strain | MIC (μg/mL) | Source |

| Mycobacterium tuberculosis | Drug-Susceptible | 0.016 - 0.031 | [1] |

| Mycobacterium tuberculosis | Drug-Resistant | 0.016 - 0.031 | [1] |

| Staphylococcus aureus | - | Superior to ciprofloxacin | [1] |

| Streptococcus pneumoniae | - | Superior to ciprofloxacin | [1] |

| Escherichia coli | - | Equivalent to ciprofloxacin | [1] |

In Vivo Efficacy of ABT-255 in a Murine Tuberculosis Model

| Parameter | Value | Source |

| Dose | 25 mg/kg/day (oral) | [1] |

| Treatment Duration | 4 weeks | [1] |

| Efficacy (Drug-Susceptible M. tb) | 2-5 log10 reduction in lung CFU | [1] |

| Efficacy (Rifampin-Resistant M. tb) | 2-3 log10 reduction in lung CFU | [1] |

Pharmacokinetics

Detailed pharmacokinetic parameters for ABT-255 are not extensively reported in the public domain. However, the 2-pyridone class of compounds, including the related ABT-719, are known to be orally bioavailable.[2][3] Studies on related compounds can provide an indication of the expected pharmacokinetic profile. For instance, a study on the use of the CYP450 inhibitor aminobenzotriazole (ABT) can help in distinguishing between absorption and metabolism limitations for investigational drugs.[7]

Structure-Activity Relationship (SAR)

The structure-activity relationship for the 2-pyridone class of antibacterials has been a subject of investigation. For chiral quinolizine derivatives, the stereochemistry at certain positions can significantly influence the activity against Gram-positive versus Gram-negative bacteria.[4] For instance, an S-absolute configuration at a specific position in a benzo[a]quinolizin-2-one analog showed a preference for activity against Gram-negative organisms and DNA gyrase, while the R-configuration was more active against Gram-positives.[4] The nature and position of substituents on the quinoline or quinolizine ring are critical for potent DNA gyrase inhibition and broad-spectrum antibacterial activity.

Caption: Key structural features influencing the activity of 2-pyridones.

Conclusion

ABT-255 is a promising 2-pyridone antimicrobial agent with potent activity, particularly against Mycobacterium tuberculosis. Its mechanism of action via DNA gyrase inhibition places it in a well-established class of antibacterials, yet its novel quinolizine scaffold offers the potential for an improved therapeutic profile. While detailed synthetic and pharmacokinetic data are not fully available in the public literature, the information gathered provides a solid foundation for understanding the discovery and key characteristics of this compound. Further research and publication of more detailed preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of ABT-255.

References

- 1. | BioWorld [bioworld.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral DNA gyrase inhibitors. 3. Probing the chiral preference of the active site of DNA gyrase. Synthesis of 10-fluoro-6-methyl-6,7-dihydro-9-piperazinyl- 2H-benzo[a]quinolizin-20-one-3-carboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 7. The use of the suicide CYP450 inhibitor ABT for distinguishing absorption and metabolism processes in in-vivo pharmacokinetic screens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Chemical Properties of ABT-255 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel synthetic antibacterial agent belonging to the 2-pyridone class of compounds. It has demonstrated significant in vitro and in vivo efficacy against a broad spectrum of bacteria, including drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1] As a potent inhibitor of bacterial DNA gyrase, ABT-255 represents a promising candidate for the development of new antimicrobial therapies. This technical guide provides a comprehensive overview of the core chemical properties of ABT-255 free base, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄FN₃O₃ | [2][3] |

| Molecular Weight | 385.43 g/mol | [2][3][4] |

| CAS Number | 186293-38-9 | [4] |

| Appearance | White solid (for the HCl salt) | [] |

| Aqueous Solubility | Very poor aqueous solubility has been noted for a related compound abbreviated as ABT, with a reported value of 1.80 ± 0.27 µg/mL. While not specific to ABT-255, it suggests a similar low solubility profile. | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

ABT-255 exerts its bactericidal effects by targeting and inhibiting bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[6][7][8] These enzymes are crucial for bacterial DNA replication, repair, and recombination, as they modulate the topological state of the DNA.

The signaling pathway for the mechanism of action of ABT-255, consistent with other quinolone-class antibiotics, can be visualized as follows:

Caption: Mechanism of action of ABT-255.

The process involves the following key steps:

-

Binding to the DNA-Gyrase Complex: ABT-255 binds to the complex formed between bacterial DNA and DNA gyrase.[6][8]

-

Stabilization of the Cleavage Complex: This binding stabilizes a transient intermediate in the enzyme's catalytic cycle, known as the cleavage complex, where the DNA is cleaved but not yet re-ligated.[6][9]

-

Inhibition of DNA Replication: The stabilized complex blocks the progression of the DNA replication fork.[6]

-

Induction of Double-Strand Breaks: This blockage ultimately leads to the accumulation of double-strand breaks in the bacterial chromosome.[10]

-

Bacterial Cell Death: The extensive DNA damage triggers a cascade of events that result in bacterial cell death.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC of ABT-255 against various bacterial strains can be determined using the broth microdilution method.[11][12][13]

Methodology:

-

Preparation of ABT-255 Stock Solution: A stock solution of ABT-255 is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Serial Dilutions: Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate growth medium for the test organism).

-

Bacterial Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of ABT-255 that completely inhibits visible bacterial growth.

References

- 1. In Vivo Efficacy of ABT-255 against Drug-Sensitive and -Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of ABT-255 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent developed by Abbott Laboratories. It is a bioisostere of 4-quinolones and has demonstrated significant promise due to its potent in vitro and in vivo activity against a broad spectrum of bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the structural elucidation of ABT-255 free base, its synthesis, mechanism of action, and a summary of its key quantitative data.

Chemical Structure and Properties

ABT-255 is chemically identified as 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid. The free base has a molecular formula of C₂₁H₂₄FN₃O₃ and a molecular weight of 385.43 g/mol . The hydrochloride salt of ABT-255 has a molecular formula of C₂₁H₂₅ClFN₃O₃ and a molecular weight of 421.89 g/mol .

Table 1: Chemical Identifiers for ABT-255

| Identifier | Value |

| CAS Number | 186293-38-9 (free base) |

| Molecular Formula | C₂₁H₂₄FN₃O₃ |

| Molecular Weight | 385.43 g/mol |

| InChI Key (HCl Salt) | UTKJBXOVMQXMOU-OZIFAFRSSA-N |

| SMILES (HCl Salt) | CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl |

While detailed primary analytical data such as NMR, IR, and mass spectrometry for the definitive structure elucidation of ABT-255 are not publicly available in the reviewed literature, the structural information is consistently reported by multiple chemical suppliers and in chemical databases. The definitive characterization data would be found in the original patent filings from Abbott Laboratories.

Synthesis

ABT-255 is a synthetic 2-pyridone antibacterial agent. The synthesis of 2-pyridones, which are bioisosteres of 4-quinolones, required the development of novel chemical methods as previous approaches were not suitable for producing the necessary core structures.[1] While a detailed, step-by-step protocol for the synthesis of ABT-255 is not available in the public domain, related patents from Abbott Laboratories describe the general synthetic routes for 4-oxo-4H-quinolizine-3-carboxylic acid compounds. The synthesis would likely involve the construction of the quinolizine core followed by the addition of the cyclopropyl, fluoro, methyl, and octahydropyrrolo[3,4-b]pyridine moieties at the appropriate positions.

Mechanism of Action

ABT-255 belongs to the 2-pyridone class of antibacterial agents, which act as bacterial topoisomerase inhibitors.[1] Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, 2-pyridones interfere with critical cellular processes, leading to bacterial cell death. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.

Caption: General mechanism of action for 2-pyridone antibacterial agents like ABT-255.

In Vitro and In Vivo Efficacy

ABT-255 has demonstrated potent antibacterial activity in both laboratory and animal studies.

Table 2: In Vitro Activity of ABT-255

| Organism | Strain Type | MIC (mcg/mL) | Reference |

| Mycobacterium tuberculosis | Drug-Susceptible & Drug-Resistant | 0.016-0.031 | [2] |

Table 3: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

| Treatment | M. tuberculosis Strain | Log10 Reduction in Lung CFU | Reference |

| ABT-255 (25 mg/kg/day for 4 weeks) | Drug-Susceptible | 2-5 | [2] |

| ABT-255 (25 mg/kg/day for 4 weeks) | Rifampin-Resistant | 2-3 | [2] |

Experimental Protocols

Detailed experimental protocols for the studies that generated the above data are expected to be found in Oleksijew, A. et al. Antimicrob Agents Chemother 1998, 42(10): 2674.[2] Based on standard microbiological and pharmacological practices of the time, the following are generalized workflows for the key experiments.

In Vitro Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of ABT-255 against Mycobacterium tuberculosis was likely determined using a broth microdilution or agar dilution method.

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Murine Model of Pulmonary Tuberculosis

The in vivo efficacy of ABT-255 was assessed in a mouse model of pulmonary tuberculosis.

Caption: Generalized workflow for the in vivo murine model of pulmonary tuberculosis.

Conclusion

ABT-255 is a potent 2-pyridone antibacterial agent with significant activity against Mycobacterium tuberculosis. Its mechanism of action as a bacterial topoisomerase inhibitor places it in a well-established class of antibiotics, while its novel chemical structure offers the potential for improved efficacy and a different resistance profile compared to existing drugs. Further research into its detailed molecular interactions and clinical performance is warranted. The primary reference for the experimental data presented here, Oleksijew, A. et al. Antimicrob Agents Chemother 1998, 42(10): 2674, should be consulted for a more in-depth understanding of the experimental methodologies.

References

Unveiling the Target: A Technical Guide to the Antimicrobial Action of ABT-255 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target and mechanism of action of ABT-255 free base, a novel antimicrobial agent. The information presented herein is curated for researchers, scientists, and professionals involved in the discovery and development of new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Target and Mechanism of Action

ABT-255 is a novel 2-pyridone antimicrobial agent with demonstrated efficacy against Mycobacterium tuberculosis, including both drug-sensitive and drug-resistant strains.[1][2] The primary biological target of ABT-255 has been identified as bacterial DNA gyrase .[3] DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. By inhibiting this enzyme, ABT-255 disrupts these fundamental cellular processes, leading to bacterial cell death. ABT-255 is part of a broader class of 2-pyridone antibacterials that have been developed as potent inhibitors of DNA gyrase.

Quantitative Data Summary

The antimicrobial potency of ABT-255 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Organism | Strain Type | MIC (μg/mL) | Reference |

| Mycobacterium tuberculosis | Drug-Susceptible | 0.016 - 0.031 | [1][2] |

| Mycobacterium tuberculosis | Rifampin-Resistant | 0.031 | [1][2] |

| Mycobacterium tuberculosis | Ethambutol-Resistant | 0.031 | [1][2] |

Experimental Protocols

The identification and characterization of the biological target of ABT-255 rely on a combination of microbiological and biochemical assays. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method to determine the MIC of antimicrobial compounds against Mycobacterium tuberculosis.

Principle: Alamar Blue (resazurin) is a redox indicator. In the presence of viable, metabolically active cells, it is reduced from its oxidized blue state to a reduced pink form. The absence of a color change indicates inhibition of bacterial growth.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis inoculum

-

This compound stock solution

-

Alamar Blue reagent

-

10% Tween 80 solution

-

Sterile deionized water

Procedure:

-

Plate Preparation: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to prevent evaporation.

-

Drug Dilution: Prepare serial dilutions of ABT-255 in 7H9 broth directly in the microplate wells. The final volume in each well should be 100 µL. Include drug-free control wells.

-

Inoculation: Prepare a standardized inoculum of M. tuberculosis H37Rv (or other strains) and add 100 µL to each well, resulting in a final volume of 200 µL.

-

Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the initial incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one drug-free control well. Re-incubate for 24 hours.

-

Reading Results: If the control well turns pink, add the Alamar Blue mixture to all wells. If it remains blue, continue incubation and check the control well daily. Once the control is pink, incubate the entire plate for an additional 24 hours. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This biochemical assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Materials:

-

Purified bacterial DNA gyrase (subunits GyrA and GyrB)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine)

-

ATP solution

-

This compound stock solution

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and varying concentrations of ABT-255.

-

Enzyme Addition: Add purified DNA gyrase to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation of Reaction: Add ATP to initiate the supercoiling reaction.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of ABT-255. The IC50 value can be determined by quantifying the band intensities.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of ABT-255 through the inhibition of DNA gyrase and its downstream effects on bacterial cellular processes.

Caption: Mechanism of action of ABT-255.

Experimental Workflow

The diagram below outlines the experimental workflow for the identification and characterization of the biological target of ABT-255.

Caption: Experimental workflow for target identification.

Logical Relationship

The following diagram illustrates the logical relationship between the chemical nature of ABT-255, its biological target, and its therapeutic potential.

Caption: Logical relationship of ABT-255's properties.

References

- 1. Identification of Potent DNA Gyrase Inhibitors Active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

ABT-255 free base in vitro activity

An In-depth Technical Guide on the In Vitro Activity of ABT-255 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel, synthetic 2-pyridone antibacterial agent that has demonstrated significant in vitro potency, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4] As a member of the 2-pyridone class of antibiotics, its mechanism of action is suggested to be the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[2][5] This document provides a comprehensive overview of the available in vitro activity data for ABT-255, detailed experimental methodologies for key assays, and a visual representation of its presumed mechanism of action and experimental workflows.

Quantitative In Vitro Activity

The primary measure of ABT-255's in vitro efficacy comes from Minimum Inhibitory Concentration (MIC) studies against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 against Mycobacterium tuberculosis

| Strain Type | Specific Strains | MIC (µg/mL) |

| Drug-Susceptible | M. tuberculosis (various susceptible strains) | 0.016 - 0.031 |

| Drug-Resistant | Rifampin-resistant M. tuberculosis isolate | 0.031 |

| Ethambutol-resistant M. tuberculosis isolate | 0.031 | |

| Data sourced from Oleksijew, A. et al. Antimicrob Agents Chemother 1998, 42(10): 2674.[1][2][3] |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

ABT-255 is classified as a 2-pyridone antibacterial agent.[2][5] This class of compounds is known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting DNA gyrase, 2-pyridones prevent the relaxation of supercoiled DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.[8][9]

Experimental Protocols

The in vitro activity of ABT-255 against Mycobacterium tuberculosis was determined using the Alamar blue reduction assay.[1][2][3] This colorimetric assay is a reliable method for determining the MIC of antimicrobial agents against this slow-growing bacterium.

Alamar Blue Assay for M. tuberculosis MIC Determination

This protocol is a synthesized methodology based on standard procedures for the Alamar blue microplate assay.

-

Preparation of Bacterial Inoculum:

-

Mycobacterium tuberculosis strains are cultured on an appropriate medium (e.g., Middlebrook 7H11 agar) at 37°C.

-

Colonies are harvested and suspended in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.

-

The bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

-

-

Preparation of Drug Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial two-fold dilutions of ABT-255 are prepared in 7H9 broth in a 96-well microplate. The final concentrations should bracket the expected MIC range.

-

-

Inoculation and Incubation:

-

An equal volume of the bacterial inoculum is added to each well of the microplate containing the drug dilutions.

-

Control wells containing only the bacterial inoculum (positive control) and wells with only broth (negative control) are included.

-

The microplate is sealed and incubated at 37°C in a humidified atmosphere for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After the initial incubation period, a freshly prepared solution of Alamar blue reagent is added to each well.

-

The plate is re-incubated for 24-48 hours.

-

A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is determined as the lowest concentration of ABT-255 that prevents this color change.

-

Conclusion

This compound demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its mechanism of action is consistent with other 2-pyridone antibacterials, targeting the essential bacterial enzyme DNA gyrase. The Alamar blue assay provides a reliable method for quantifying its MIC. Further studies to determine its inhibitory concentration against purified DNA gyrase (IC50) would provide more direct evidence of its mechanism and potency. The data presented here support the continued investigation of ABT-255 as a potential therapeutic agent for the treatment of tuberculosis.

References

- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABT-255 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

ABT-255 Free Base: A Technical Guide to its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antimicrobial agent demonstrating potent in vitro and in vivo efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] As with any promising therapeutic candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the available preclinical data on the safety and toxicity of ABT-255 free base, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.

General Safety and Handling

According to available safety data sheets for similar chemical compounds, this compound should be handled with care. It is presumed to be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. Standard personal protective equipment, including safety goggles, gloves, and respiratory protection, is recommended when handling the compound. In case of exposure, immediate flushing of the affected area with water is advised, and medical attention should be sought.

Preclinical Safety and Toxicity

In Vivo Efficacy and Safety in a Murine Tuberculosis Model

A key preclinical study evaluated the efficacy of ABT-255 in a murine model of pulmonary tuberculosis. While the primary focus of this study was efficacy, it provides valuable insights into the dose-response relationship and the general tolerability of the compound in a mammalian system.

Experimental Protocol: Murine Model of Pulmonary Tuberculosis

-

Animal Model: 4- to 6-week-old female outbred CF-1 mice.[1]

-

Infection: Mice were infected intravenously with Mycobacterium tuberculosis.[1]

-

Drug Administration: ABT-255 was administered orally on a daily basis for four weeks.[2]

-

Efficacy Assessment: The primary endpoint was the reduction in viable M. tuberculosis counts in the lung tissue, measured in log10 CFU.[1][2]

-

Control Groups: The study included untreated infected mice and groups treated with standard anti-tuberculosis drugs such as isoniazid and ethambutol for comparison.[1]

Quantitative Efficacy Data

The following table summarizes the dose-dependent efficacy of ABT-255 in reducing the bacterial load in the lungs of infected mice.

| Treatment Group | Dosage (mg/kg/day) | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) |

| ABT-255 | 3.13 | 0 - 1.0 |

| 6.25 | 1.0 - 2.5 | |

| 12.5 | 2.5 - 4.0 | |

| 25 | 4.0 - 5.5 | |

| Isoniazid | 25 | Comparable to ABT-255 at 25 mg/kg |

| Ethambutol | 150 | No significant reduction (against resistant strain) |

Data compiled from the in vivo efficacy study.[1]

While this study demonstrated significant, dose-responsive efficacy, it did not report specific adverse effects or detailed toxicological endpoints. Further dedicated toxicology studies are required to establish a comprehensive safety profile.

Mechanism of Action

The antimicrobial activity of ABT-255 is attributed to the inhibition of mycobacterial cell wall biosynthesis. Evidence suggests that ABT-255 targets the MmpL3 transporter, a critical component in the transport of mycolic acids, which are essential for the integrity of the mycobacterial cell wall.

Signaling Pathway: Inhibition of Mycolic Acid Transport

The following diagram illustrates the proposed mechanism of action of ABT-255.

Caption: Proposed mechanism of action of ABT-255, involving the inhibition of the MmpL3 transporter and subsequent disruption of mycolic acid transport, a crucial step in mycobacterial cell wall biosynthesis.

Experimental Workflow: Investigating Mechanism of Action

A logical workflow to further elucidate the mechanism of action of ABT-255 would involve the following steps:

Caption: A typical experimental workflow for identifying and validating the molecular target of a novel antimicrobial agent like ABT-255.

Conclusion

The available preclinical data indicate that ABT-255 is a potent anti-tuberculosis agent with a mechanism of action centered on the disruption of the mycobacterial cell wall. The in vivo efficacy data in a murine model are promising, demonstrating a significant reduction in bacterial load at various oral doses. However, a comprehensive safety and toxicity profile is not yet fully established. Further dedicated preclinical toxicology studies are essential to determine key safety parameters such as the No-Observed-Adverse-Effect Level (NOAEL), identify potential target organs for toxicity, and fully characterize any adverse effects. Such data are critical for the continued development of ABT-255 as a potential new treatment for tuberculosis.

References

ABT-255 Free Base: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated stability and recommended storage conditions for the ABT-255 free base. As specific proprietary stability data for ABT-255 is not publicly available, this guide is based on the known characteristics of structurally related compounds, specifically quinolone and 2-pyridone class antibiotics, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. All recommendations should be verified through compound-specific stability studies.

Introduction to ABT-255

ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class of compounds, demonstrating promise in addressing bacterial infections. Understanding the stability profile of the active pharmaceutical ingredient (API), this compound, is critical for the development of safe, effective, and stable pharmaceutical formulations. This guide outlines the potential stability challenges, recommended storage conditions, and the methodologies required to establish a comprehensive stability profile for ABT-255.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of ABT-255 is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄FN₃O₃ | [1] |

| Molecular Weight | 385.43 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Information not publicly available. Solubility in various aqueous and organic media should be determined as it significantly impacts degradation pathways. | General knowledge |

| pKa | Information not publicly available. The presence of acidic and basic moieties suggests pH-dependent stability. | General knowledge |

Potential Degradation Pathways

Based on the chemical structure of ABT-255, which contains a quinolone core and a 2-pyridone moiety, several degradation pathways are plausible under various stress conditions.

-

Hydrolysis: The amide and carboxylic acid functional groups within the ABT-255 molecule are susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

-

Oxidation: The electron-rich aromatic rings and the tertiary amine in the side chain could be prone to oxidation, potentially initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photodegradation: Quinolone antibiotics are known to be sensitive to light, particularly in the UV range. Photolytic degradation can lead to complex mixtures of degradation products.

The following diagram illustrates the potential degradation pathways for a generic quinolone structure, which can be extrapolated to ABT-255.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for quinolone antibiotics.[2][3] These should be confirmed with long-term stability studies.

| Condition | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freezing. | Quinolones are generally stable at room temperature, but refrigeration can further slow down potential degradation reactions.[1][4] Freezing should be avoided to prevent physical changes to the solid form.[2] |

| Humidity | Store in a dry environment, protected from moisture. | The presence of water can accelerate hydrolytic degradation. |

| Light | Protect from light. | Many quinolones are photolabile and can degrade upon exposure to light.[5] Amber vials or light-resistant containers are recommended. |

| Atmosphere | Store in a well-sealed container. For highly sensitive materials, storage under an inert atmosphere (e.g., nitrogen or argon) may be considered to prevent oxidation. | Minimizes exposure to atmospheric oxygen and moisture. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to fully characterize the stability of this compound. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[6]

Objective: To generate potential degradation products of ABT-255 under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Experimental Workflow:

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound as described for acid hydrolysis.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Store at room temperature, protected from light, and sample at various time points.

-

-

Thermal Degradation:

-

Place a known quantity of solid this compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).

-

Sample at various time points, dissolve in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples.

-

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify the intact API from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Typical HPLC Method Parameters for Quinolones:

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40°C |

| Detection | UV at a wavelength of maximum absorbance for ABT-255 (e.g., 280 nm) |

| Injection Volume | 10-20 µL |

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Objective: To establish the re-test period for the drug substance and the shelf-life for the drug product under recommended storage conditions.

Protocol Outline:

-

Sample Packaging: Store this compound in containers that simulate the proposed commercial packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for certain climatic zones).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analytical Tests: At each time point, samples should be tested for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.

Summary and Conclusions

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality, safety, and efficacy of the final drug product. While specific data is not yet in the public domain, the structural motifs of ABT-255 suggest potential susceptibility to hydrolysis, oxidation, and photodegradation.

A comprehensive stability program, including forced degradation studies and long-term/accelerated stability testing, is essential. The protocols outlined in this guide provide a framework for these investigations. The development and validation of a robust stability-indicating analytical method is a prerequisite for obtaining meaningful stability data.

Based on the general characteristics of related compounds, it is recommended to store this compound in well-sealed, light-resistant containers at controlled room temperature or under refrigeration. These recommendations must be substantiated by data generated from formal stability studies. Through rigorous and systematic evaluation, a clear understanding of the stability profile of ABT-255 can be achieved, paving the way for successful formulation development and regulatory approval.

References

- 1. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Levofloxacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. healthwire.pk [healthwire.pk]

- 6. biopharminternational.com [biopharminternational.com]

Potential Therapeutic Applications of ABT-255: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel, synthetic 2-pyridone antibacterial agent with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Structurally similar to fluoroquinolones, ABT-255 and other 2-pyridones represent a distinct class of antibacterial compounds. Preclinical studies have demonstrated the efficacy of ABT-255 against both drug-susceptible and drug-resistant strains of M. tuberculosis, highlighting its potential as a valuable addition to the therapeutic arsenal for treating this challenging infectious disease. This technical guide provides a comprehensive overview of the available preclinical data on ABT-255, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

ABT-255 exerts its antibacterial effect by inhibiting bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding. By targeting DNA gyrase, ABT-255 disrupts these fundamental cellular processes, leading to bacterial cell death.

Signaling Pathway: DNA Gyrase Inhibition

Caption: Mechanism of action of ABT-255.

In Vitro Efficacy

The in vitro activity of ABT-255 against various strains of Mycobacterium tuberculosis has been evaluated using the Alamar blue reduction technique. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents a color change of the Alamar blue reagent from blue to pink, indicating inhibition of bacterial growth.

| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL)[1][2] |

| Susceptible Strains (range) | Drug-Susceptible | 0.016 - 0.031 |

| Rifampin-Resistant Isolate | Rifampin-Resistant | 0.031 |

| Ethambutol-Resistant Isolate | Ethambutol-Resistant | 0.031 |

In Vivo Efficacy

The in vivo efficacy of ABT-255 has been assessed in a murine model of pulmonary tuberculosis. Mice were infected with M. tuberculosis, and treatment was initiated after the establishment of infection. The efficacy was determined by the reduction in the number of viable bacteria (log10 CFU) in the lung tissue compared to untreated controls.

| M. tuberculosis Strain | Treatment Group | Dose (mg/kg/day, oral) | Mean Log10 CFU Reduction in Lungs (after 4 weeks)[1] |

| Drug-Susceptible | ABT-255 | 25 | 2 - 5 |

| Drug-Resistant | ABT-255 | 25 | 2 - 3 |

Experimental Protocols

Alamar Blue Reduction Assay for MIC Determination

This assay is a colorimetric method used to determine the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

Materials:

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

96-well microplates

-

Alamar blue reagent

-

M. tuberculosis culture

-

ABT-255 stock solution

Procedure:

-

Prepare serial twofold dilutions of ABT-255 in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis. Include a drug-free control well.

-

Incubate the plates at 37°C for 5-7 days.

-

Following incubation, add Alamar blue reagent to each well.

-

Re-incubate the plates for 24-48 hours.

-

Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.

Murine Model of Pulmonary Tuberculosis

This in vivo model is used to evaluate the efficacy of anti-tuberculosis agents.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

M. tuberculosis Erdman strain (or other appropriate virulent strain)

-

Aerosol infection chamber

-

Oral gavage needles

-

ABT-255 formulation for oral administration

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.

-

Seven days post-infection, begin daily oral administration of ABT-255 at the desired doses. Include a vehicle control group.

-

Continue treatment for 4 weeks.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize the tissue.

-

Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

-

Calculate the log10 CFU reduction for each treatment group compared to the control group.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for the murine tuberculosis study.

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified M. tuberculosis DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

ABT-255 stock solution

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of ABT-255.

-

Initiate the reaction by adding purified DNA gyrase and ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer (containing SDS and EDTA).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

Conclusion

ABT-255 demonstrates significant promise as a potential therapeutic agent for tuberculosis. Its potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, coupled with its demonstrated in vivo efficacy in a murine model, warrants further investigation. The information provided in this technical guide summarizes the key preclinical findings and provides a foundation for researchers and drug development professionals interested in advancing the study of this novel 2-pyridone antibacterial agent. Further studies are needed to elucidate its pharmacokinetic profile and to evaluate its safety and efficacy in clinical settings.

References

- 1. The use of the suicide CYP450 inhibitor ABT for distinguishing absorption and metabolism processes in in-vivo pharmacokinetic screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics and pharmacodynamics of BYL719, a phosphoinositide 3-kinase antagonist, in adult patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-255 Free Base: A Technical Overview of a Novel Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel, potent antibacterial agent belonging to the 2-pyridone class of compounds. Developed by Abbott Laboratories (now AbbVie), it is a DNA gyrase inhibitor with demonstrated efficacy against a range of bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the core patent information related to ABT-255 free base, including its chemical structure, synthesis, and biological activity, presented for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is chemically known as 1-Cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid. Its structure is characterized by a quinolizine carboxylic acid core, a feature that distinguishes it from the more common quinolone antibiotics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₂₄FN₃O₃ |

| Molecular Weight | 385.43 g/mol |

| CAS Number | 186293-38-9 |

| Appearance | (Data not available in public sources) |

| Solubility | (Data not available in public sources) |

Core Patent Information: Composition of Matter and Synthesis

While a patent specifically naming "ABT-255" has not been identified in public databases, the compound is understood to be covered by patents protecting a broader class of quinolizine and pyridone derivatives developed by Abbott Laboratories in the 1990s. These patents describe a genus of compounds with a shared core structure and variable substituents. ABT-255 represents a specific embodiment within this patented class of molecules.

The synthesis of ABT-255 and related 2-pyridone antibacterial agents involves a multi-step process. A generalized synthetic workflow, as inferred from related patent literature, is outlined below.

Experimental Protocols

General Synthetic Approach (Hypothetical, based on related patents):

The synthesis would likely commence with a suitably substituted pyridine derivative. Through a series of cyclization and condensation reactions, the core quinolizine ring system is constructed. Key subsequent steps would involve the introduction of the cyclopropyl group at the 1-position, often via a nucleophilic substitution reaction. The crucial octahydropyrrolopyridinyl side chain is then coupled to the 8-position of the quinolizine core. The final steps typically involve the removal of any protecting groups and purification of the final compound, this compound, often through chromatographic techniques. The precise reagents and reaction conditions would be detailed within the specific examples of the covering patent.

Mechanism of Action and Biological Activity

ABT-255 functions as a bacterial DNA gyrase inhibitor. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, ABT-255 prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to bacterial cell death. This mechanism is shared with fluoroquinolone antibiotics; however, the distinct 2-pyridone structure of ABT-255 may offer a different binding profile and activity against resistant strains.

In Vitro and In Vivo Efficacy

Published studies have demonstrated the potent in vitro and in vivo activity of ABT-255, particularly against Mycobacterium tuberculosis.

Table 2: In Vitro Activity of ABT-255 against Mycobacterium tuberculosis

| Strain Type | MIC (µg/mL) |

| Drug-Susceptible | 0.016 - 0.031 |

| Rifampin-Resistant | 0.031 |

| Ethambutol-Resistant | 0.031 |

| MIC: Minimum Inhibitory Concentration |

In Vivo Efficacy:

In a murine model of pulmonary tuberculosis, oral administration of ABT-255 for four weeks resulted in a significant reduction in the bacterial load in the lungs. This was observed for both drug-susceptible and drug-resistant strains of M. tuberculosis.

Conclusion

ABT-255 represents a significant development in the 2-pyridone class of antibacterial agents. Its potent activity against Mycobacterium tuberculosis, including resistant strains, highlights its potential as a valuable therapeutic candidate. While the specific patent disclosing ABT-255 is likely a broad one covering a genus of related compounds, the information gleaned from related patents and scientific literature provides a strong foundation for understanding its chemical synthesis and biological properties. Further investigation into the patent landscape of Abbott's quinolizine and pyridone derivatives from the 1990s would be necessary to pinpoint the exact claims and examples that cover this promising molecule.

An In-Depth Technical Review of ABT-255: A Novel 2-Pyridone Antitubercular Agent

Introduction

ABT-255 is a novel synthetic antibacterial agent belonging to the 2-pyridone class, structurally similar to fluoroquinolones. Developed by Abbott Laboratories, it has demonstrated significant in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive review of the available scientific literature on ABT-255, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | 8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | [1] |

| CAS Number | 186293-38-9 | [] |

| Molecular Formula | C21H24FN3O3 | [] |

| Molecular Weight | 385.43 g/mol | [] |

| Class | 2-pyridone | [3][4] |

| Mechanism of Action | Inhibition of bacterial DNA gyrase | [3] |

Mechanism of Action: DNA Gyrase Inhibition

ABT-255, like other members of the 2-pyridone and fluoroquinolone classes, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II).[3] This enzyme is essential for bacterial DNA replication, transcription, and repair. By binding to the DNA-gyrase complex, ABT-255 stabilizes the transient double-strand breaks created by the enzyme, leading to an accumulation of these breaks and ultimately, bacterial cell death. The transposition of a nitrogen atom in the core ring structure of 2-pyridones, compared to quinolones, results in a novel heterocyclic nucleus that maintains potent DNA gyrase inhibition.[3]

References

Methodological & Application

Application Notes and Protocols for ABT-255 Free Base in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[] This document provides detailed application notes and protocols for the use of ABT-255 free base in a cell culture setting, specifically for evaluating its intracellular antibacterial activity and its potential effects on host cells. Given that M. tuberculosis is an intracellular pathogen that primarily resides within macrophages, the protocols described herein focus on a macrophage infection model.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

ABT-255 belongs to the 2-pyridone class of antibacterial agents. These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. In the context of Mycobacterium tuberculosis, the primary target is DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, ABT-255 effectively halts these vital cellular processes, leading to bacterial cell death. Eukaryotic cells do not possess DNA gyrase, which provides a theoretical basis for the selective toxicity of ABT-255 against bacteria.

Data Presentation

The following table summarizes the reported in vitro activity of ABT-255 against Mycobacterium tuberculosis. Researchers should use these values as a starting point for determining the effective concentration in intracellular assays.

| Compound | Organism | MIC (μg/mL) | Reference |

| ABT-255 | Mycobacterium tuberculosis (drug-susceptible and -resistant strains) | 0.016 - 0.031 | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Solubility Test (Recommended):

-

To a small, pre-weighed amount of this compound (e.g., 1 mg) in a microcentrifuge tube, add a small volume of DMSO (e.g., 10 µL).

-

Vortex thoroughly.

-

Gradually add more DMSO in small increments, vortexing after each addition, until the compound is fully dissolved.

-

Calculate the concentration of the resulting solution to determine the maximum stock concentration.

-

-

Preparation of a 10 mM Stock Solution (Example):

-

Assuming a molecular weight of 385.43 g/mol for ABT-255.

-

Weigh out 3.85 mg of this compound.

-

Add 1 mL of DMSO to achieve a 10 mM stock solution.

-

Vortex until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Always include a vehicle control (DMSO at the same final concentration as used for ABT-255 treatment) in all experiments.

Macrophage Infection Model with Mycobacterium tuberculosis

This protocol describes the infection of a macrophage cell line (e.g., THP-1 or RAW 264.7) with M. tuberculosis.

Materials:

-

THP-1 (human monocytic leukemia cell line) or RAW 264.7 (murine macrophage cell line)

-

Complete culture medium (e.g., RPMI-1640 for THP-1, DMEM for RAW 264.7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (for routine cell culture, not for infection assay).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Mycobacterium tuberculosis (e.g., H37Rv strain).

-

7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Phosphate-buffered saline (PBS).

-

24-well or 96-well cell culture plates.

Protocol:

-

Cell Seeding and Differentiation (for THP-1 cells):

-

Seed THP-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in complete RPMI-1640 medium.

-

Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 24-48 hours. After incubation, remove the PMA-containing medium and replace it with fresh, antibiotic-free medium. Allow the cells to rest for 24 hours before infection.

-

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis in 7H9 broth with OADC to mid-log phase.

-

Pellet the bacteria by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in antibiotic-free cell culture medium.

-

Break up bacterial clumps by passing the suspension through a 27-gauge needle several times or by sonication.

-

Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) and correlating it to a previously established standard curve of OD vs. Colony Forming Units (CFU)/mL.

-

-

Infection of Macrophages:

-

Remove the culture medium from the differentiated THP-1 cells or RAW 264.7 cells.

-

Infect the cells with M. tuberculosis at a Multiplicity of Infection (MOI) of 1-10 bacteria per macrophage in antibiotic-free medium.

-

Incubate for 4 hours to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria:

-

After the 4-hour incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.

-

-

ABT-255 Treatment:

-

Add fresh, antibiotic-free culture medium containing the desired concentrations of ABT-255. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.01 to 10 µg/mL).

-

Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Intracellular Bacterial Load by CFU Assay

This protocol is to determine the number of viable intracellular bacteria after treatment with ABT-255.

Materials:

-

Sterile water or 0.1% Triton X-100 in PBS for cell lysis.

-

7H10 agar plates supplemented with OADC.

-

Sterile PBS for serial dilutions.

Protocol:

-

Lysis of Macrophages:

-

At the end of the treatment period, aspirate the culture medium.

-

Add 500 µL of sterile water or 0.1% Triton X-100 to each well to lyse the macrophages.

-

Incubate for 10-15 minutes at room temperature.

-

Pipette vigorously up and down to ensure complete lysis and release of intracellular bacteria.

-

-

Serial Dilution and Plating:

-

Perform 10-fold serial dilutions of the cell lysate in sterile PBS.

-

Plate 100 µL of the appropriate dilutions onto 7H10 agar plates in triplicate.

-

-

Incubation and CFU Counting:

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies on the plates and calculate the CFU/mL for each treatment condition.

-

Assessment of Host Cell Cytotoxicity by LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the supernatant.

Materials:

-

LDH cytotoxicity assay kit (commercially available).

-

96-well plate reader.

Protocol:

-

Sample Collection:

-

At the end of the ABT-255 treatment period, carefully collect the cell culture supernatant from each well.

-

-

LDH Assay:

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.

-

-

Data Analysis:

-

Measure the absorbance at the recommended wavelength using a plate reader.

-

Calculate the percentage of cytotoxicity for each treatment condition relative to a positive control (cells lysed with a lysis buffer provided in the kit).

-

Mandatory Visualization

Disclaimer